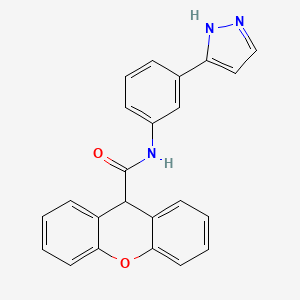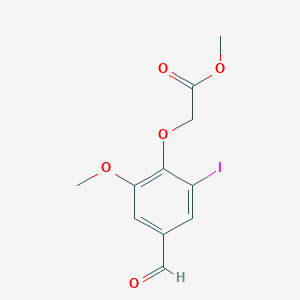
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate” is a chemical compound with the IUPAC name “this compound”. It has a molecular weight of 350.11 . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11IO5/c1-15-9-4-7 (5-13)3-8 (12)11 (9)17-6-10 (14)16-2/h3-5H,6H2,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C11H11IO5 and a molecular weight of 350.11 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the retrieved data.Scientific Research Applications
1. Chromatographic Applications
Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate and its derivatives have been utilized in chromatographic applications. For instance, a study by Gatti et al. (1990) explored the use of a related compound, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, as a fluorogenic labeling agent in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols like glutathione and cysteine (Gatti et al., 1990).
2. Synthesis and Antimicrobial Evaluation
Research by Noolvi et al. (2016) on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has demonstrated the potential of these compounds in antimicrobial applications. These derivatives were evaluated in vitro for their antimicrobial activities against several microbial strains, showing significant activity (Noolvi et al., 2016).
3. Nonlinear Optical Properties
A study by Naseema et al. (2010) on the nonlinear optical properties of hydrazones synthesized from derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid revealed their potential in optical device applications. These compounds exhibited notable two-photon absorption, indicating their utility in optical limiters and switches (Naseema et al., 2010).
4. Anti-mycobacterial Properties
Another application area is in anti-mycobacterial agents, as explored by Yar et al. (2006). Their study synthesized phenoxy acetic acid derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were then evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar et al., 2006).
Safety and Hazards
For safety information and potential hazards associated with “Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.
Mechanism of Action
Target of Action
The primary targets of Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing .
Mode of Action
It is known that the compound contains a formyl group, which can participate in various chemical reactions, potentially influencing its interaction with biological targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
methyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJORGEHPMMKEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

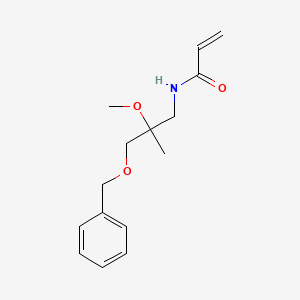
![3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2988020.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B2988022.png)
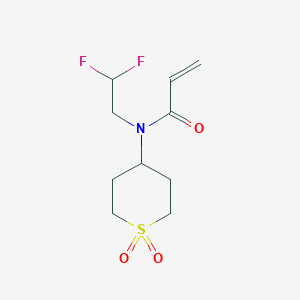
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2988026.png)
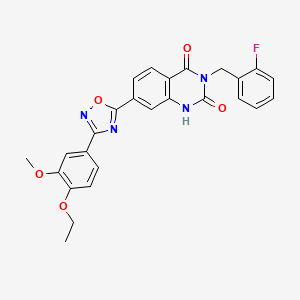

![(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide](/img/structure/B2988029.png)
![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2988031.png)
![N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2988034.png)

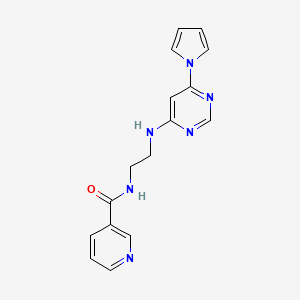
![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid](/img/structure/B2988040.png)
